1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine

Overview

Description

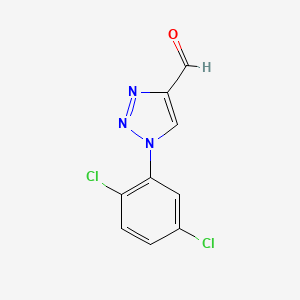

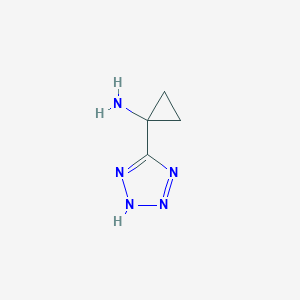

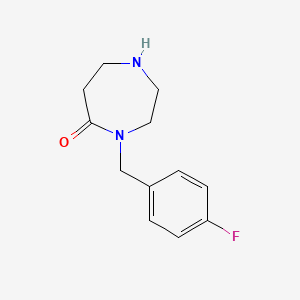

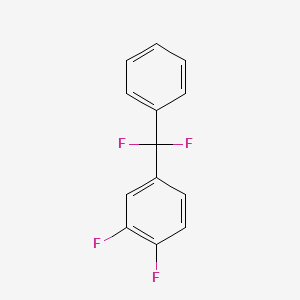

The compound “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” is a chemical compound with the molecular formula C4H7N5 . It contains a cyclopropane ring, which is a three-membered carbon ring, and a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom .

Synthesis Analysis

The synthesis of 1H-tetrazole compounds, including “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine”, can be achieved through various methods . One common method involves the reaction of sodium azide with nitriles in the presence of a catalyst . Other methods include the treatment of organic nitriles with sodium azide in the presence of iodine or silica-supported sodium hydrogen sulfate . These methods offer mild reaction conditions, short reaction times, and very good yields for a wide range of substrates .Molecular Structure Analysis

The molecular structure of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” can be analyzed using various techniques such as 1H/13C NMR and IR spectroscopy . The crystal structures of the compound and its salts can be determined by single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” can be analyzed based on the reactions of 1H-tetrazole compounds . These reactions include the conversion of nitriles into 5-substituted 1H-tetrazoles . The scope of the reaction is quite broad, and a variety of substrates can be used .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” include its molecular weight, which is 161.59 . It is a powder at room temperature . The compound is stored at room temperature .Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in drug development. The tetrazole ring is a bioisostere for the carboxylate group, making it valuable in medicinal chemistry .

Development of Pharmaceutical Agents

Tetrazole derivatives, including this compound, have been explored for their potential as pharmaceutical agents. They exhibit a range of biological activities, such as antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Material Science Applications

In material science, tetrazoles are used as nitrogen-containing ligands and as components in information recording systems. They act as lipophilic spacers and metabolically stable surrogates for carboxylic acids .

Energetic Materials Research

The high nitrogen content in tetrazoles makes them suitable for use in energetic materials like propellants and explosives. Their stability and high energy release upon decomposition are valuable for these applications .

Organic Synthesis Methodologies

The compound is involved in organic synthesis methodologies, such as the conversion of nitriles into tetrazoles. This transformation is significant in the synthesis of various organic compounds with potential industrial applications .

Catalysis

Due to its reactive nature, this compound can act as a catalyst in chemical reactions. It can facilitate various organic transformations, which is essential in the production of fine chemicals and pharmaceuticals .

Safety and Hazards

The safety and hazards associated with “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” include warnings for skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Future Directions

The future directions for “1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine” could involve the design of new energetic materials . The combination of superior energetic structural fragments is a feasible route to design these materials . Other future directions could involve further studies on the compound’s biological activities .

Mechanism of Action

Target of Action

Tetrazoles, a class of compounds to which this molecule belongs, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that they may interact with a variety of biological targets, including enzymes and receptors, in a manner similar to carboxylic acids.

Mode of Action

The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions, potentially altering their function.

Biochemical Pathways

Tetrazoles have been reported to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect a variety of biochemical pathways related to these activities.

Pharmacokinetics

Tetrazolate anions are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities associated with tetrazoles , the compound may have diverse effects at the molecular and cellular level, potentially altering cellular function and signaling.

Action Environment

It’s worth noting that all energetic salts showed good thermal stabilities with decomposition temperatures ranging from 212 to 259 °c . This suggests that the compound may be stable under a range of environmental conditions.

properties

IUPAC Name |

1-(2H-tetrazol-5-yl)cyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5/c5-4(1-2-4)3-6-8-9-7-3/h1-2,5H2,(H,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVOLEXMNCRMWRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine | |

CAS RN |

787545-18-0 | |

| Record name | 1-(1H-1,2,3,4-tetrazol-5-yl)cyclopropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)

![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)